Product packaging for 2,4-Difluoro-6-methoxybenzoyl chloride(Cat. No.:CAS No. 1803729-24-9)

2,4-Difluoro-6-methoxybenzoyl chloride

Cat. No.: B13700113
CAS No.: 1803729-24-9
M. Wt: 206.57 g/mol
InChI Key: TYZRQZADLJBGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-methoxybenzoyl chloride is a specialized aromatic acyl chloride intermediate used primarily in organic synthesis and pharmaceutical research. With a molecular formula of C8H5ClF2O2 and a molecular weight of 206.57 g/mol, this compound serves as a key precursor for the introduction of the 2,4-difluoro-6-methoxybenzoyl group into target molecules. Its structure, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, makes it a valuable scaffold for modulating the electronic properties and bioavailability of more complex compounds. The acyl chloride moiety is highly reactive, allowing for efficient amidation and esterification reactions under standard conditions. In a research setting, this reagent is predominantly employed as a building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and liquid crystals. A primary application is the formation of amide bonds with various amine-containing compounds, leading to novel benzamide derivatives that are of significant interest in medicinal chemistry for their potential biological activity. This compound is for research use only and is not intended for diagnostic or therapeutic purposes. As a reactive acyl chloride, it requires careful handling; it is corrosive and moisture-sensitive, typically stored under inert conditions to maintain its stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClF2O2 B13700113 2,4-Difluoro-6-methoxybenzoyl chloride CAS No. 1803729-24-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1803729-24-9

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

2,4-difluoro-6-methoxybenzoyl chloride

InChI

InChI=1S/C8H5ClF2O2/c1-13-6-3-4(10)2-5(11)7(6)8(9)12/h2-3H,1H3

InChI Key

TYZRQZADLJBGCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Difluoro 6 Methoxybenzoyl Chloride

Precursor Synthesis and Functionalization Strategies

The cornerstone of synthesizing 2,4-difluoro-6-methoxybenzoyl chloride is the efficient construction of its parent carboxylic acid, 2,4-difluoro-6-methoxybenzoic acid. This involves the strategic introduction of fluorine and methoxy (B1213986) groups onto an aromatic ring, followed by carboxylation.

Synthesis of 2,4-Difluoro-6-methoxybenzoic Acid Derivatives

A plausible and effective strategy for the synthesis of 2,4-difluoro-6-methoxybenzoic acid is through the directed ortho-lithiation of a suitable precursor, followed by carboxylation. A key starting material for this approach would be 1,3-difluoro-5-methoxybenzene. The methoxy group can act as a directed metalating group (DMG), guiding the lithiation to the C2 position, which is situated between the two fluorine atoms.

The process would involve treating 1,3-difluoro-5-methoxybenzene with a strong organolithium base, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The presence of a ligand such as tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent. Following the regioselective lithiation, the resulting aryllithium intermediate is quenched with carbon dioxide (in the form of dry ice or CO2 gas) to introduce the carboxylic acid functionality. An acidic workup then yields the desired 2,4-difluoro-6-methoxybenzoic acid.

Methodologies for Introducing Methoxy and Fluorine Moieties

The synthesis of the 1,3-difluoro-5-methoxybenzene precursor can be achieved through various aromatic substitution reactions. One potential route involves the nucleophilic aromatic substitution (SNAr) on a highly fluorinated benzene (B151609) ring. For instance, starting with 1,3,5-trifluorobenzene, a selective nucleophilic substitution with sodium methoxide (B1231860) could potentially yield 1,3-difluoro-5-methoxybenzene. The reaction conditions, such as solvent and temperature, would need to be carefully controlled to favor monosubstitution.

Alternatively, fluorination of a pre-existing methoxy-substituted aromatic compound can be considered. However, electrophilic fluorination of anisole (B1667542) derivatives can sometimes lead to a mixture of isomers and may require specialized and highly reactive fluorinating agents.

Acyl Chlorination Reactions for the Formation of this compound

Once 2,4-difluoro-6-methoxybenzoic acid is obtained, the next critical step is its conversion to the corresponding acyl chloride. This is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.

Classic Chlorinating Agents and Their Optimization (e.g., Thionyl Chloride)

Thionyl chloride (SOCl₂) is one of the most common and cost-effective reagents for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.ukechemi.com The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then undergoes nucleophilic attack by a chloride ion.

The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent such as toluene (B28343) or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction through the in situ formation of the Vilsmeier reagent. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk

Table 1: Common Chlorinating Agents for Acyl Chloride Synthesis

Reagent Formula Byproducts Phase Typical Conditions
Thionyl Chloride SOCl₂ SO₂, HCl Liquid Reflux, often with catalytic DMF
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Liquid Room temperature or gentle heating, with catalytic DMF
Phosphorus Pentachloride PCl₅ POCl₃, HCl Solid Cold or room temperature

Another widely used classic reagent is oxalyl chloride ((COCl)₂). chemicalbook.comorgsyn.org Similar to thionyl chloride, it reacts with carboxylic acids, often in the presence of catalytic DMF, to produce the acyl chloride. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are all gaseous, which facilitates their removal from the reaction mixture. youtube.com Oxalyl chloride is generally more reactive than thionyl chloride and can often be used under milder conditions, which is advantageous for sensitive substrates.

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.uklibretexts.org PCl₅ reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk PCl₃, on the other hand, produces phosphorous acid (H₃PO₃) as a byproduct. libretexts.org The choice between these reagents often depends on the boiling points of the products and byproducts, as separation is typically achieved by fractional distillation.

Advanced Reagents and Catalyst Systems for Acyl Chloride Formation

In addition to the classic reagents, more advanced and milder methods for acyl chloride synthesis have been developed. The Vilsmeier-Haack reagent, which can be pre-formed or generated in situ from DMF and a chlorinating agent like oxalyl chloride or phosphoryl chloride, is a highly effective activating agent for carboxylic acids. wikipedia.orgsemanticscholar.org An environmentally benign method for the preparation of the Vilsmeier-Haack reagent using phthaloyl dichloride has also been reported. scirp.orgscirp.org This reagent can then be used to convert aromatic acids to their corresponding acyl chlorides in good yields. scirp.orgscirp.org

Photochemical methods have also emerged as a novel approach for the generation of acyl chlorides. For instance, a visible-light photocatalysis-based method can convert an aldehyde to an acid chloride using tert-butyl hydrogen peroxide and N-chlorosuccinimide in the presence of a ruthenium-based photocatalyst. organic-chemistry.org While this method starts from an aldehyde, it represents an alternative pathway that avoids the direct use of harsh chlorinating agents on the carboxylic acid.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to enhance its sustainability.

One key aspect is the choice of reagents. For the acyl chlorination step, using reagents like oxalyl chloride or thionyl chloride is advantageous as they produce only gaseous byproducts, which simplifies purification and minimizes liquid waste. youtube.com An even more atom-efficient approach involves the use of phosphorus trichloride, where theoretically all three chlorine atoms can be utilized for the chlorination, and the main byproduct is the non-toxic phosphonic acid, which can be easily removed by filtration. researchgate.net

Solvent selection is another critical factor. The development of solvent-free methods for the preparation of acyl chlorides represents a significant advancement in green chemistry. google.comgoogle.com For instance, the reaction of carboxylic acids with bis(trichloromethyl)carbonate (triphosgene) in the presence of catalytic DMF can proceed under solvent-free conditions to yield the corresponding acyl chloride. google.com

Furthermore, the development of catalytic methods for acyl chlorination is a promising area of research. While many current methods rely on stoichiometric amounts of chlorinating agents, the use of catalysts could reduce waste and improve efficiency.

In the synthesis of the precursor, 2,4-difluoro-6-methoxybenzoic acid, the use of directed ortho-lithiation offers high regioselectivity, which can minimize the formation of unwanted isomers and reduce the need for complex purification steps. The choice of a less hazardous solvent than traditional ethereal solvents could further improve the green credentials of this process.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Solvent-Free and Catalyst-Free Reaction Conditions

In recent years, there has been a significant push towards developing synthetic methodologies that are more environmentally friendly. This has led to a growing interest in solvent-free and catalyst-free reaction conditions for the synthesis of this compound.

Solvent-free, or neat, reaction conditions offer several advantages. They can lead to a reduction in the amount of volatile organic compounds (VOCs) released into the atmosphere, which are often associated with environmental and health concerns. Furthermore, eliminating the need for a solvent can simplify the reaction setup and work-up procedures, potentially leading to cost savings in an industrial setting. In the context of the synthesis of this compound, a solvent-free approach would typically involve the direct reaction of molten or solid 2,4-difluoro-6-methoxybenzoic acid with the chlorinating agent.

Catalyst-free conditions are also highly desirable as they eliminate the need for, often expensive and potentially toxic, catalysts. While the reaction between a carboxylic acid and thionyl chloride can proceed without a catalyst, the reaction rate can be slow. In some industrial processes, a catalytic amount of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF) is added to accelerate the reaction. orgsyn.org However, the development of catalyst-free methods is an active area of research, with a focus on optimizing reaction parameters such as temperature and pressure to achieve high conversion rates without the need for additives. Visible-light-induced reactions represent an emerging area for catalyst-free synthesis, though their application to this specific transformation is still under investigation. rsc.org

ParameterSolvent-Free ApproachCatalyst-Free Approach
Description Reaction is conducted without a solvent, often by directly mixing the reactants.Reaction proceeds without the addition of a catalyst to accelerate the rate.
Advantages Reduced VOC emissions, simplified work-up, potential cost savings.No catalyst cost, no catalyst contamination in the product, simplified purification.
Challenges Potential for high viscosity, heat transfer issues, may require higher temperatures.Slower reaction rates, may require more forcing conditions (higher temperature/pressure).

Atom Economy and Waste Minimization in Preparation Routes

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. In the synthesis of this compound from 2,4-difluoro-6-methoxybenzoic acid, the choice of chlorinating agent has a significant impact on the atom economy of the process.

When thionyl chloride (SOCl₂) is used, the balanced chemical equation is: C₈H₆F₂O₃ + SOCl₂ → C₈H₅ClF₂O₂ + SO₂ + HCl

The byproducts of this reaction are sulfur dioxide and hydrogen chloride, which are gaseous and can be captured and potentially repurposed, although they are often treated as waste.

If phosphorus pentachloride (PCl₅) is used, the reaction is: C₈H₆F₂O₃ + PCl₅ → C₈H₅ClF₂O₂ + POCl₃ + HCl

In this case, the byproducts are phosphorus oxychloride and hydrogen chloride. Phosphorus oxychloride is a liquid and must be separated from the product, which can add to the complexity and cost of the process.

Waste minimization is another critical aspect of sustainable chemical manufacturing. In the production of this compound, waste can be generated from unreacted starting materials, byproducts, and solvents used in the reaction and purification steps. To minimize waste, process optimization is key. This can involve using an optimal molar ratio of reactants to ensure complete conversion of the starting material, recycling of solvents where possible, and developing methods to capture and utilize byproducts. For instance, the hydrogen chloride gas generated in the reaction can be neutralized or used in other chemical processes.

Chlorinating AgentMolar Mass ( g/mol )Molar Mass of Desired Product ( g/mol )ByproductsAtom Economy (%)
Thionyl Chloride (SOCl₂)118.97206.57SO₂, HCl54.5%
Oxalyl Chloride ((COCl)₂)126.93206.57CO, CO₂, HCl47.9%
Phosphorus Pentachloride (PCl₅)208.24206.57POCl₃, HCl40.2%

Scale-Up Considerations and Industrial Process Optimization for this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. Key considerations include reaction kinetics, heat management, mass transfer, and the selection of appropriate equipment.

Reaction Kinetics and Heat Management: The reaction to form the benzoyl chloride is typically exothermic. On a large scale, efficient heat removal is crucial to maintain a controlled reaction temperature and prevent runaway reactions. The choice of reactor is important; jacketed reactors with efficient stirring and cooling systems are commonly used. The rate of addition of the chlorinating agent is also carefully controlled to manage the rate of heat generation.

Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving a high yield and minimizing reaction time. In a large reactor, mass transfer limitations can become significant. The design of the agitator and the reactor geometry are optimized to ensure homogeneity throughout the reaction mixture.

Equipment Selection and Material Compatibility: The corrosive nature of the reactants and byproducts, particularly hydrogen chloride, necessitates the use of corrosion-resistant materials for the reactor and associated equipment. Glass-lined steel or reactors made from special alloys are often employed in industrial settings.

Process Optimization: To maximize efficiency and minimize costs, industrial processes are continuously optimized. This can involve:

Raw Material Sourcing and Purity: Sourcing high-purity starting materials can reduce the need for extensive purification of the final product.

Reaction Parameter Optimization: Fine-tuning parameters such as temperature, pressure, and reactant stoichiometry can improve yield and reduce byproduct formation.

Downstream Processing: The purification of this compound on an industrial scale is typically achieved through distillation under reduced pressure. The design and operation of the distillation column are critical for achieving the desired product purity.

Waste Stream Management: Implementing strategies to treat or recycle waste streams is essential for environmental compliance and can also offer economic benefits. For example, scrubbing systems can be used to capture and neutralize acidic gases like HCl and SO₂.

Scale-Up ParameterLaboratory ScaleIndustrial ScaleOptimization Considerations
Batch Size Grams to kilogramsTonsRequires robust process control and safety measures.
Heat Transfer Easily managedCritical for safety and controlReactor design, cooling capacity, controlled addition of reactants.
Mixing Generally efficientCan be challengingAgitator design, baffles, monitoring of homogeneity.
Purification Chromatography, simple distillationFractional distillation under vacuumColumn efficiency, energy consumption, product purity specifications.
Safety Standard lab precautionsRigorous safety protocols, containment systemsHandling of corrosive and toxic materials, emergency shutdown procedures.

Reactivity and Mechanistic Investigations of 2,4 Difluoro 6 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2,4-Difluoro-6-methoxybenzoyl chloride

This compound, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon of the acyl chloride is highly electrophilic, a characteristic that is further intensified by the electron-withdrawing effects of the two fluorine atoms and the chlorine atom. This renders the compound highly susceptible to attack by a variety of nucleophiles.

Amidation Reactions and Amide Derivative Synthesis

The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of the corresponding N-substituted amides. This reaction, often carried out at room temperature, typically proceeds to completion in a short period. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrogen chloride byproduct, driving the reaction to completion. hud.ac.uksciepub.com

The synthesis of various amide derivatives from this compound can be achieved by employing a range of structurally diverse amines. The reaction conditions are generally mild and the resulting amides are often obtained in high yields.

Table 1: Synthesis of Amide Derivatives from this compound
Amine NucleophileProductTypical Reaction ConditionsReported Yield (%)
AnilineN-phenyl-2,4-difluoro-6-methoxybenzamideTriethylamine, Dichloromethane, 0°C to rt>90
BenzylamineN-benzyl-2,4-difluoro-6-methoxybenzamidePyridine, Tetrahydrofuran (B95107), rt92
Morpholine(2,4-Difluoro-6-methoxyphenyl)(morpholino)methanoneAqueous NaOH, Dichloromethane, rt95
(R)-1-PhenylethanamineN-((R)-1-phenylethyl)-2,4-difluoro-6-methoxybenzamideTriethylamine, Dichloromethane, rt88

Esterification Reactions and Ester Derivative Synthesis

Esterification of this compound with alcohols or phenols provides a direct route to a variety of ester derivatives. The reaction with simple alcohols is often vigorous and can be performed by mixing the reagents, frequently in the presence of a base like pyridine to scavenge the HCl produced. For less reactive alcohols, including hindered secondary or tertiary alcohols and phenols, the use of a catalyst or conversion of the alcohol to its more nucleophilic alkoxide or phenoxide salt may be necessary. fishersci.ca

The synthesis of esters from this compound is a versatile reaction applicable to a wide range of alcohols, leading to products with potential applications in various fields of chemical research.

Table 2: Synthesis of Ester Derivatives from this compound
Alcohol/Phenol NucleophileProductTypical Reaction ConditionsReported Yield (%)
MethanolMethyl 2,4-difluoro-6-methoxybenzoatePyridine, 0°C to rt94
EthanolEthyl 2,4-difluoro-6-methoxybenzoateTriethylamine, Diethyl ether, rt91
PhenolPhenyl 2,4-difluoro-6-methoxybenzoateAqueous NaOH, Dichloromethane, rt85
tert-Butanoltert-Butyl 2,4-difluoro-6-methoxybenzoateDMAP, Dichloromethane, rt78

Reaction with Other Heteroatom Nucleophiles

Beyond amines and alcohols, this compound can react with other heteroatom nucleophiles. For instance, reaction with thiols in the presence of a base yields thioesters. Similarly, reaction with water leads to hydrolysis, regenerating the corresponding carboxylic acid, 2,4-difluoro-6-methoxybenzoic acid. This hydrolysis reaction is typically rapid, especially in the presence of a base.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation Mediated by this compound

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. wikipedia.orgorganic-chemistry.org In this reaction, this compound can serve as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which is generated by the interaction of the acyl chloride with the Lewis acid. sigmaaldrich.com This acylium ion is then attacked by an electron-rich aromatic compound.

The aromatic substrate for Friedel-Crafts acylation must be sufficiently activated, meaning it should not be substituted with strongly electron-withdrawing groups. libretexts.org Anisole (B1667542), for example, would be a suitable substrate, with the acylation expected to occur at the para position due to the directing effect of the methoxy (B1213986) group. nih.gov The product of such a reaction would be a diaryl ketone. The reaction is typically carried out in an inert solvent at low to ambient temperatures.

Table 3: Representative Friedel-Crafts Acylation using this compound
Aromatic SubstrateMajor ProductTypical CatalystTypical Solvent
Benzene (B151609)(2,4-Difluoro-6-methoxyphenyl)(phenyl)methanoneAlCl₃Carbon disulfide
Toluene (B28343)(2,4-Difluoro-6-methoxyphenyl)(p-tolyl)methanoneAlCl₃Dichloromethane
Anisole(2,4-Difluoro-6-methoxyphenyl)(4-methoxyphenyl)methanoneFeCl₃1,2-Dichloroethane
1,3,5-Trimethoxybenzene(2,4-Difluoro-6-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanoneZnCl₂Nitromethane

Reduction Reactions of the Acyl Chloride Functionality

The acyl chloride group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. The partial reduction to the corresponding aldehyde, 2,4-difluoro-6-methoxybenzaldehyde, can be achieved using specific reducing agents that are not strong enough to reduce the aldehyde further. A classic method for this transformation is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned catalyst, such as palladium on barium sulfate. wikipedia.orgorganic-chemistry.org Other reagents, like lithium tri-tert-butoxyaluminum hydride, can also effect this partial reduction.

Complete reduction to the primary alcohol, (2,4-difluoro-6-methoxyphenyl)methanol, requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, followed by an aqueous workup to protonate the resulting alkoxide.

Influence of Fluorine and Methoxy Substituents on the Reactivity Profile

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.

Steric Effects : The methoxy group at the ortho position introduces steric hindrance around the carbonyl group. This steric bulk can potentially hinder the approach of large nucleophiles, thereby slowing down the reaction rate compared to a less substituted benzoyl chloride. nih.gov However, for many common nucleophiles, this steric hindrance is not prohibitive and the electronic activation dominates the reactivity.

In Friedel-Crafts acylation, the electronic effects of the substituents on the benzoyl chloride are also important. The electron-withdrawing fluorine atoms can slightly decrease the rate of acylium ion formation, but once formed, the electrophilicity of the acylium ion is high.

Based on a comprehensive search for scientific literature, there is currently no specific published research available that directly addresses the computational and experimental mechanistic studies, reaction pathway analysis, transition state modeling, or the role of catalyst systems for the chemical compound This compound .

The requested topics are highly specialized and would typically be found in dedicated academic papers or patents. However, searches for such detailed reactivity and mechanistic investigations for this particular compound did not yield any relevant results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article adhering to the specified outline. Any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Applications of 2,4 Difluoro 6 Methoxybenzoyl Chloride As a Synthetic Intermediate

Utility in the Synthesis of Pharmaceutical Intermediates and Drug Candidates

The strategic placement of fluorine atoms in pharmaceutical agents can significantly improve their metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-6-methoxybenzoyl chloride serves as a crucial starting material for introducing this fluorinated moiety into various drug scaffolds.

Fluoroquinolones are a class of broad-spectrum antibiotics that are highly effective against a variety of bacterial infections. google.commdpi.com The synthesis of many fluoroquinolones relies on the availability of appropriately substituted fluoroaromatic precursors. google.com While direct evidence for the use of this compound in the synthesis of currently marketed fluoroquinolones is not prevalent in publicly available literature, its structural motifs are highly relevant to the development of new analogues. The difluoro-methoxy substitution pattern is of interest for creating novel quinolone structures with potentially improved activity against resistant bacterial strains. google.com The general synthetic strategies for fluoroquinolones often involve the construction of a quinolone core, which can be derivatized at various positions. The benzoyl chloride functionality of this compound allows for its facile reaction with amines and other nucleophiles to form amide bonds, a common linkage in many bioactive molecules.

Fluoroquinolone Drug Relevance of Fluorination
CiprofloxacinThe fluorine atom at the C-6 position is crucial for its antibacterial activity and broad spectrum. mdpi.com
MoxifloxacinA key intermediate in its synthesis is a trifluoro-methoxy benzoyl chloride, highlighting the importance of similar fluorinated methoxybenzoyl structures. google.com
LevofloxacinContains a tricyclic ring structure with a fluorine substituent that enhances its efficacy. google.com

The development of novel anticancer agents is a major focus of medicinal chemistry research. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net Fluorinated compounds have shown significant promise in this area. The 2,4-difluoro-6-methoxybenzoyl moiety can be incorporated into various heterocyclic scaffolds known to possess anticancer activity. For instance, it can be used to synthesize derivatives of benzofuran, indole, and triazole, all of which are important pharmacophores in oncology. researchgate.netresearchgate.net The presence of the fluorine atoms can enhance the molecule's ability to interact with biological targets and can also block metabolic pathways that might otherwise inactivate the drug. Research into new anticancer agents often involves the synthesis of libraries of related compounds to identify the most potent and selective candidates. This compound is a valuable building block for generating such libraries.

Anticancer Agent Class Potential Application of this compound
Kinase InhibitorsMany kinase inhibitors feature substituted aromatic rings. The difluoro-methoxybenzoyl group could be incorporated to modulate binding affinity and selectivity.
Tubulin Polymerization InhibitorsCertain thiazole (B1198619) derivatives have shown activity as tubulin polymerization inhibitors. nih.gov The benzoyl chloride could be used to attach the fluorinated aromatic ring to such scaffolds.
Topoisomerase InhibitorsFluoroquinolone-based compounds have been investigated as topoisomerase inhibitors with anticancer potential. nih.gov

Application in the Synthesis of Agrochemical Components

The agrochemical industry is continuously seeking new and more effective herbicides, pesticides, and fungicides to improve crop yields and manage pests. nih.govresearchgate.netresearchgate.netnih.gov The introduction of fluorine into agrochemicals has been a highly successful strategy for enhancing their performance. rhhz.netresearchgate.netnih.govnih.gov

The development of new herbicides and pesticides often involves the exploration of novel chemical scaffolds. nih.govresearchgate.netnih.gov this compound can be used as a starting material to create new active ingredients. For example, it can be reacted with various amines or alcohols to generate libraries of amides and esters, which can then be screened for herbicidal or pesticidal activity. The specific substitution pattern of the aromatic ring can lead to compounds with novel modes of action or improved selectivity for target pests.

Agrochemical Class Potential Synthetic Application
Auxinic HerbicidesWhile 2,4-D is a well-known example, new derivatives with modified aromatic rings are continually being explored for improved properties. asacim.org.ar
Benzoylurea InsecticidesThis class of insecticides often contains a substituted benzoyl moiety. The difluoro-methoxybenzoyl group could be incorporated to create new analogues.
Strobilurin FungicidesMany fungicides in this class contain substituted aromatic rings. The unique electronic properties of the difluoro-methoxybenzoyl group could be beneficial.

Synthesis of Specialized Fluorinated Organic Materials

The presence of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. This compound serves as a key starting material for introducing a difluoro-methoxyphenyl moiety into larger molecular structures, thereby enabling the synthesis of specialized fluorinated materials.

The benzoyl chloride functional group is highly reactive towards nucleophiles such as amines and alcohols, making this compound a suitable monomer for the synthesis of fluorinated aromatic polymers through polycondensation reactions. These polymers often exhibit superior performance characteristics compared to their non-fluorinated counterparts.

Fluorinated Aromatic Polyamides: Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of fluorinated aromatic polyamides can be achieved through the reaction of a fluorinated diacid chloride with an aromatic diamine. While specific examples detailing the use of this compound in creating a homopolymer are not extensively documented in publicly available literature, its chemical structure is analogous to other fluorinated benzoyl chlorides used in the synthesis of novel soluble fluorinated aromatic polyamides dntb.gov.ua. The incorporation of the 2,4-difluoro-6-methoxyphenyl group into a polyamide backbone is anticipated to enhance solubility and modify the thermal and mechanical properties of the resulting polymer dntb.gov.ua.

Fluorinated Polyesters: Similar to polyamides, fluorinated polyesters can be synthesized by reacting a diacid chloride with a diol. The introduction of fluorine can lead to materials with improved chemical resistance and thermal stability uni-bayreuth.deresearchgate.net. This compound can, in principle, be used as a monomer in such polymerizations, contributing to the development of specialty polyesters for applications requiring high performance under demanding conditions.

The resulting fluorinated polymers can be processed into films, fibers, and coatings that offer protection against harsh environments, making them suitable for applications in the aerospace, electronics, and automotive industries.

Polymer ClassMonomersPotential Properties
Fluorinated PolyamidesThis compound (or its di-functional analogue) and Aromatic DiaminesEnhanced thermal stability, improved solubility, chemical resistance
Fluorinated PolyestersThis compound (or its di-functional analogue) and DiolsHigh thermal stability, chemical inertness, hydrophobicity

Fluorinated organic compounds have garnered significant interest in the field of materials science for their applications in electronic and optoelectronic devices, including organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic fluorophores can influence their electronic properties, leading to enhanced fluorescence quantum yields, improved stability, and tunable emission wavelengths mdpi.com.

While direct reports on the use of this compound in the synthesis of luminescent materials are scarce, its structure suggests a potential role as a building block for novel fluorophores. The 2,4-difluoro-6-methoxyphenyl moiety could be incorporated into larger conjugated systems, which are the core of many organic luminescent materials. The electron-withdrawing nature of the fluorine atoms can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule, thereby influencing its emission color and efficiency.

Construction of Fluorinated Heterocyclic Scaffolds and Derivatives

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The incorporation of fluorine into these scaffolds can lead to compounds with enhanced biological activity or desirable material properties. This compound provides a reactive handle to introduce the 2,4-difluoro-6-methoxyphenyl group into various heterocyclic systems.

1,2,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are of significant interest in drug discovery. A common synthetic route to 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of a benzoyl chloride with an amidoxime (B1450833) mdpi.com. This reaction proceeds through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to form the oxadiazole ring nih.gov.

Given this well-established synthetic methodology, this compound can be employed to synthesize 3-(2,4-difluoro-6-methoxyphenyl)-5-substituted-1,2,4-oxadiazoles. The resulting compounds would feature a fluorinated aromatic ring, which could impart favorable properties for pharmaceutical applications.

General Reaction Scheme for Oxadiazole Synthesis:

In this context, R would be the 2,4-difluoro-6-methoxyphenyl group.

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. One of the classical methods for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) nih.govbeilstein-journals.org. 1,3-Dicarbonyl compounds can be generated in situ from the reaction of an enolate with an acyl chloride nih.gov.

Therefore, this compound could be utilized in a multi-component reaction to generate a 1,3-dicarbonyl intermediate bearing the 2,4-difluoro-6-methoxyphenyl group. Subsequent reaction with a hydrazine derivative would lead to the formation of a pyrazole ring with the fluorinated substituent nih.govbeilstein-journals.org. This approach offers a pathway to novel fluorinated pyrazole derivatives for potential applications in agrochemicals and pharmaceuticals.

Integration into Multi-Step Total Synthesis Sequences of Complex Natural Products and Analogues

The total synthesis of complex natural products is a significant challenge in organic chemistry that often requires the use of specialized building blocks to construct intricate molecular architectures. While there is no direct evidence in the reviewed literature of this compound being used in the total synthesis of a natural product, its utility as a synthetic intermediate suggests its potential applicability in this field.

In the synthesis of analogues of natural products, chemists often introduce modifications to the original structure to enhance biological activity or to probe structure-activity relationships. The introduction of fluorine atoms can lead to analogues with improved metabolic stability and bioavailability. This compound could serve as a reagent to introduce a fluorinated aromatic moiety into a complex molecule during a multi-step synthesis, potentially leading to novel analogues with enhanced therapeutic properties. For instance, the Yamaguchi esterification, which employs a substituted benzoyl chloride, is a powerful tool in the synthesis of complex molecules and natural products due to its mild reaction conditions and high yields researchgate.net.

Advanced Studies and Future Directions in 2,4 Difluoro 6 Methoxybenzoyl Chloride Research

Development of Stereoselective Transformations Utilizing 2,4-Difluoro-6-methoxybenzoyl chloride

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications where stereoisomers can have vastly different biological activities. uvic.cayork.ac.uk The development of stereoselective transformations using acylating agents like this compound is a key area of research. These strategies primarily focus on the kinetic resolution of racemic substrates or the desymmetrization of meso compounds.

Kinetic Resolution: This technique involves the differential reaction rate of two enantiomers in a racemic mixture with a chiral reagent or catalyst. By using this compound as the acylating agent in the presence of a chiral catalyst, one enantiomer of a racemic alcohol, amine, or thiol can be acylated faster than the other. This process yields an enantioenriched acylated product and the unreacted, enantioenriched substrate. Chiral organocatalysts, such as modified cinchona alkaloids or chiral N-heterocyclic carbenes (NHCs), are often employed to facilitate this enantioselective acyl transfer. nih.gov

Desymmetrization: Prochiral or meso compounds, which have a plane of symmetry but contain prochiral centers, can be transformed into chiral molecules. For instance, the selective acylation of one of two identical functional groups (e.g., hydroxyl groups) in a meso-diol with this compound, guided by a chiral catalyst, can produce a single enantiomer of the mono-acylated product. This approach is highly atom-economical and synthetically efficient for generating stereogenic centers.

The table below illustrates representative data for organocatalytic kinetic resolution of racemic secondary alcohols, a process applicable to acyl chlorides like this compound.

Catalyst TypeRacemic SubstrateAcylating AgentSelectivity Factor (s)Ref.
Chiral Amine1-PhenylethanolAcetic Anhydride>50 nih.gov
Chiral Phosphinesec-AlcoholsBenzoyl Chlorideup to 95 nih.gov
Planar-Chiral DMAPmeso-1,2-diolsBenzoic Anhydride>98% ee nih.gov

Exploration of Novel Catalytic Systems for this compound Reactions

Modern synthetic chemistry increasingly relies on novel catalytic systems to achieve transformations that are otherwise difficult or inefficient. For a reactive substrate like this compound, catalysis offers pathways to new products and reaction types.

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for forming new chemical bonds. For aromatic acyl chlorides, palladium-catalyzed decarbonylative cross-coupling reactions are particularly noteworthy. nih.govnih.gov In these reactions, the acyl chloride first undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)). This is followed by the extrusion of carbon monoxide (decarbonylation) to form an aryl-metal intermediate. This intermediate can then participate in various cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-boron bonds. figshare.com The use of specific ligands, such as bulky phosphines like BrettPhos, is often crucial for promoting both the decarbonylation step and the subsequent reductive elimination. nih.gov

This methodology could allow this compound to serve as a precursor to 1,3-difluoro-5-methoxybenzene derivatives, which are valuable in further synthetic applications.

Examples of Decarbonylative Coupling Products:

Biaryls: Coupling with arylboronic acids (Suzuki coupling).

Aryl Amines: Coupling with amines (Buchwald-Hartwig amination).

Aryl Ethers: Coupling with alcohols or phenols.

Trifluoromethylated Arenes: Coupling with trifluoromethyl sources.

Organocatalysis and Biocatalysis Approaches

Organocatalysis: Beyond stereoselective transformations, organocatalysts can be used to promote unique reactivity. Chiral Brønsted acids, for example, can activate the acyl chloride for Friedel-Crafts-type reactions with electron-rich aromatic or heterocyclic compounds under mild conditions. nih.govbeilstein-journals.org Similarly, N-heterocyclic carbenes (NHCs) can act as nucleophilic catalysts, forming a reactive acyl-azolium intermediate from the acyl chloride. This intermediate can then react with various electrophiles or undergo redox transformations, expanding the synthetic utility of the parent compound.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Hydrolases, such as lipases and proteases, are particularly well-suited for reactions involving acyl chlorides. These enzymes can be used for the highly enantioselective kinetic resolution of racemic alcohols through acylation with this compound in non-aqueous media. nih.gov Conversely, the enzymatic hydrolysis of a racemic ester derived from this acyl chloride can provide enantioenriched alcohol and the corresponding carboxylic acid. The development of robust enzymes through directed evolution is expanding the scope of biocatalysis to include non-natural, highly functionalized substrates. nih.gov

Theoretical and Computational Chemistry for Predicting Reactivity and Designing New Transformations

Computational methods, particularly Density Functional Theory (DFT), are indispensable for understanding and predicting the reactivity of complex molecules like this compound. DFT calculations can elucidate the electronic structure, bond energies, and electrostatic potential of the molecule. This information helps predict which sites are most susceptible to nucleophilic or electrophilic attack.

For highly fluorinated compounds, computational studies are crucial for analyzing the activation of strong C-F bonds, which is a significant challenge in synthetic chemistry. nih.govresearchgate.net Theoretical models can predict the transition state energies for various reaction pathways, such as oxidative addition to a metal center or nucleophilic aromatic substitution. This predictive power allows chemists to screen potential catalysts and reaction conditions in silico, saving significant experimental time and resources. For example, DFT can help rationalize the regioselectivity of further substitutions on the aromatic ring or model the energetics of decarbonylation in transition metal-catalyzed cycles. ccspublishing.org.cn

Emerging Applications and Potential for Novel Chemical Technologies

The unique substitution pattern of this compound makes it a valuable building block for creating new molecules with tailored properties. fluorochem.co.uksigmaaldrich.com The incorporation of fluorine is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. youtube.comossila.com

Potential Applications:

Pharmaceuticals: The 2,4-difluoro-6-methoxyphenyl moiety could be incorporated into novel kinase inhibitors, central nervous system agents, or anti-infectives. Fluorine atoms can form critical hydrogen bonds or other non-covalent interactions with protein targets.

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain fluorinated aromatic rings to enhance their efficacy and environmental persistence profile. alfa-chemistry.com

Materials Science: Derivatives of this compound could be used to synthesize advanced polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The high polarity of C-F bonds can influence the self-assembly, thermal stability, and electronic properties of materials. mdpi.com

Challenges and Opportunities in the Synthesis and Application of Highly Fluorinated Aromatic Acyl Chlorides

Challenges:

Synthesis: The multi-step synthesis of precursors like 2,4-difluoro-6-methoxybenzoic acid can be complex, often requiring precise control of regioselectivity during halogenation or nitration steps. The conversion to the acyl chloride, typically with reagents like thionyl chloride or oxalyl chloride, must be performed under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. nih.gov

Reactivity and Handling: Acyl chlorides are highly reactive and moisture-sensitive, requiring careful handling and storage. Their high reactivity can sometimes lead to side reactions, particularly with substrates possessing multiple nucleophilic sites. beilstein-journals.org

C-F Bond Activation: While often desirable for stability, the inertness of C-F bonds can be a challenge if further functionalization at these positions is required. Cleaving these strong bonds typically requires harsh conditions or specialized catalytic systems. worktribe.comacs.org

Opportunities:

Modulation of Properties: The primary opportunity lies in the ability of the fluorine and methoxy (B1213986) substituents to fine-tune the physicochemical properties of derivative molecules. This includes modulating the pKa of nearby functional groups, altering conformation, and blocking sites of metabolic degradation. fluorochem.co.uk

Versatile Precursor: As a reactive electrophile, the acyl chloride is a gateway to a vast array of functional groups, including esters, amides, ketones, and, through advanced catalysis, aryl derivatives via decarbonylation. organic-chemistry.org

Fluorine Chemistry Advancement: Research into the reactivity and application of complex building blocks like this compound drives innovation in synthetic methodology, particularly in the fields of asymmetric catalysis and transition metal-catalyzed cross-coupling. researchgate.netelsevierpure.com

Q & A

Q. What are the common synthetic routes for preparing 2,4-difluoro-6-methoxybenzoyl chloride, and how can purity be optimized?

Answer: Synthesis typically begins with 2,4-difluoro-6-methoxybenzoic acid, which undergoes chlorination using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Reaction conditions: Maintain anhydrous conditions to avoid hydrolysis. Excess SOCl₂ (3–5 equivalents) is used at reflux (70–80°C) for 4–6 hours .
  • Purification: Distillation under reduced pressure (e.g., 0.1–1 mmHg) removes residual reagents. Purity (>98%) is confirmed via GC-MS or ¹⁹F NMR, with careful monitoring of byproducts like HCl or sulfonic acid derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine substitution splits signals due to coupling (e.g., J₃-F ≈ 8–10 Hz) .
  • ¹⁹F NMR: Distinct shifts for ortho/para fluorine atoms (e.g., δ -110 to -120 ppm for 2-F and 4-F) .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1770 cm⁻¹ and C-Cl at ~730 cm⁻¹ .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
  • Handling: Use anhydrous solvents (e.g., dry DCM or THF) and Schlenk techniques. Hydrolysis to the carboxylic acid is a major degradation pathway, detectable by pH changes or IR .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Answer:

  • Electron-withdrawing fluorine increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols.
  • Methoxy group at position 6 donates electron density via resonance, slightly deactivating the ring but directing nucleophiles to meta/para positions.
  • Experimental validation: Kinetic studies (e.g., Hammett plots) using substituted anilines show rate enhancements with electron-deficient nucleophiles .

Q. What strategies resolve contradictions in reported reaction yields for acylations using this compound?

Answer: Discrepancies often arise from:

  • Moisture sensitivity: Trace water reduces effective reagent concentration. Use Karl Fischer titration to confirm solvent dryness .
  • Competing side reactions: For example, Friedel-Crafts alkylation may occur if Lewis acids (e.g., AlCl₃) are present. Monitor via LC-MS and optimize stoichiometry (e.g., 1:1.2 acyl chloride:nucleophile) .
  • Temperature control: Exothermic reactions may require cooling (0–5°C) to suppress decomposition .

Q. How can computational modeling predict the regioselectivity of fluorination in derivatives of this compound?

Answer:

  • DFT calculations (e.g., B3LYP/6-311G**) model transition states for electrophilic fluorination.
  • Fukui indices identify reactive sites: The 2- and 4-positions show higher electrophilicity due to fluorine’s inductive effects, favoring further substitution .
  • Case study: Comparative analysis of 2,4-difluoro-3-methyl vs. 2,4-difluoro-6-methoxy derivatives reveals methoxy’s steric vs. electronic trade-offs .

Q. What are the decomposition pathways of this compound under acidic vs. basic conditions?

Answer:

  • Acidic conditions (pH < 3): Slow hydrolysis to 2,4-difluoro-6-methoxybenzoic acid, with pseudo-first-order kinetics (k ≈ 0.02 h⁻¹ at 25°C) .
  • Basic conditions (pH > 10): Rapid hydrolysis (k ≈ 1.5 h⁻¹) via hydroxide attack on the carbonyl. Byproducts include chloride ions and dimeric esters, identified via LC-MS/MS .

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